Docosyl 4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylate
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Overview
Description
Docosyl 4-methyl-7-oxabicyclo[410]heptane-3-carboxylate is a chemical compound with a complex bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Docosyl 4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylate typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . The compound is then further processed through a series of chemical reactions to achieve the desired structure.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Docosyl 4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Docosyl 4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialized polymers and materials with unique properties
Mechanism of Action
The mechanism of action of Docosyl 4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. It can undergo cationic polymerization using thermolatent photoinitiators to form crosslinked insoluble thermosets . This process is crucial for its applications in creating materials with high heat and chemical resistance.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Known for its biological activity and used in the synthesis of natural products and bioactive compounds.
3,4-Epoxycyclohexylmethyl-3’,4’-epoxycyclohexane carboxylate: Undergoes cationic polymerization to form thermosets.
1-Methyl-4-(2-methyloxiranyl)-7-oxabicyclo[4.1.0]heptane:
Uniqueness
Docosyl 4-methyl-7-oxabicyclo[41
Properties
CAS No. |
62266-60-8 |
---|---|
Molecular Formula |
C30H56O3 |
Molecular Weight |
464.8 g/mol |
IUPAC Name |
docosyl 4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C30H56O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-32-30(31)27-25-29-28(33-29)24-26(27)2/h26-29H,3-25H2,1-2H3 |
InChI Key |
NTESZAWIIZSCKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C1CC2C(O2)CC1C |
Origin of Product |
United States |
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